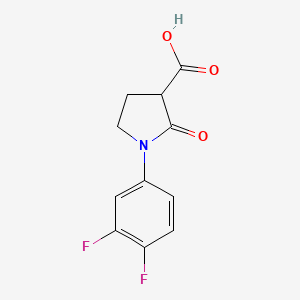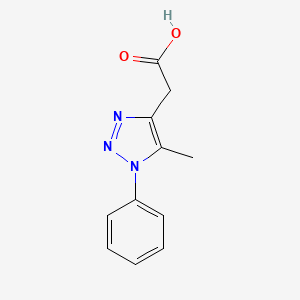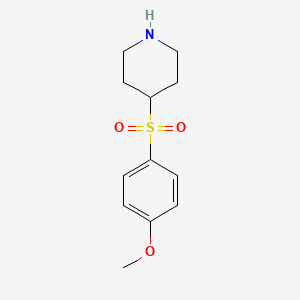
3-(Furan-2-yl)morpholine
Vue d'ensemble
Description
“3-(Furan-2-yl)morpholine” is a chemical compound with the CAS Number: 1017481-25-2 . It has a molecular weight of 153.18 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The IUPAC name for “this compound” is 3-(2-furyl)morpholine . The InChI code for this compound is 1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2 .
Chemical Reactions Analysis
Morpholines, including “this compound”, are frequently found in biologically active molecules and pharmaceuticals . They are commonly prepared from 1,2-amino alcohols and their derivatives . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.18 .
Applications De Recherche Scientifique
Antibacterial and Antituberculosis Activity
3-(Furan-2-yl)morpholine derivatives have shown promising results in the field of antibacterial and antituberculosis activity. Molecular docking studies of novel synthesized pyrazole derivatives containing this compound have elucidated their significant antibacterial properties against Staphylococcus aureus and Escherichia coli. These compounds, synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, have demonstrated varied effects based on the substitution on the furan ring, with certain substitutions showing enhanced activity against specific bacteria strains (Khumar, Ezhilarasi, & Prabha, 2018). Additionally, compounds containing this scaffold have been evaluated for their in vitro anti-tuberculosis activity, showing promising results and highlighting the potential of these compounds in combating tuberculosis (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of this compound derivatives has expanded the understanding of their potential applications. For instance, the development of 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine surrogates, relies on a cycloaddition reaction showcasing the versatility of the furan-2-yl moiety in creating complex and potentially bioactive structures (Sokolenko, Ostapchuk, Artemenko, & Grygorenko, 2017). Such research not only provides new pathways for synthesizing complex molecules but also opens up new avenues for pharmacological exploration.
Pharmacological Exploration
The furan-2-yl morpholine structure has been explored for its potential in pharmacological applications beyond its antibacterial and antituberculosis properties. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against a range of microorganisms, thus indicating the broad spectrum of potential medicinal applications of these compounds (Velupillai, Shingare, & Mane, 2015). This suggests that compounds featuring the this compound moiety could be promising candidates for the development of new antimicrobial agents.
Safety and Hazards
The safety information for “3-(Furan-2-yl)morpholine” includes several hazard statements: H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
Orientations Futures
While the future directions for “3-(Furan-2-yl)morpholine” are not explicitly mentioned in the search results, the compound’s presence in biologically active molecules and pharmaceuticals suggests potential for further exploration in these areas. The ongoing research into the synthesis of morpholines also indicates that new methodologies and applications may be developed in the future.
Mécanisme D'action
Target of Action
This compound is a derivative of furan, a heterocyclic organic compound, which is known to have a wide range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives are known to exhibit a variety of therapeutic advantages, such as anti-inflammatory, antibacterial, antiviral, and anticancer activities . The mode of action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan derivatives are known to interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Analyse Biochimique
Biochemical Properties
Furan derivatives have been known to interact with various enzymes and proteins . For instance, some furan derivatives have shown interactions with enzymes involved in antibacterial activity
Cellular Effects
Some furan derivatives have been found to have cytotoxic effects on certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
3-(furan-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYZQSUEWJTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)


![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)


![Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3374227.png)
![5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3374229.png)
![2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374239.png)